Tazomeline is classified as a muscarinic acetylcholine receptor agonist. It was developed as part of a broader effort to create compounds that could selectively activate specific subtypes of muscarinic receptors, which are G protein-coupled receptors involved in various physiological processes, including memory, learning, and mood regulation. The compound is structurally related to other muscarinic agonists like xanomeline, which also targets similar receptor subtypes but has shown varying efficacy and side effects in clinical trials .
Tazomeline's molecular structure is characterized by its complex arrangement that allows for interaction with muscarinic receptors. The compound features a tetrahydropyridine ring, which is essential for its biological activity. Key structural elements include:
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics, although exact values are not specified in the available literature.
Tazomeline undergoes several chemical reactions during its interaction with biological systems:
These reactions highlight the importance of studying both the initial binding interactions and subsequent metabolic pathways to fully understand the drug's pharmacological profile .
Tazomeline exerts its effects primarily through agonistic action at the M1 and M4 muscarinic acetylcholine receptors. The mechanism can be summarized as follows:
Research indicates that Tazomeline may also exhibit some allosteric modulation properties, potentially allowing it to fine-tune receptor activity without fully activating all pathways simultaneously .
The physical and chemical properties of Tazomeline contribute significantly to its pharmacological activity:
Quantitative data on these properties would typically be determined through standard assays during drug development but are not extensively detailed in current literature .
Tazomeline has potential applications primarily in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders. Its ability to selectively activate muscarinic receptors suggests it could improve symptoms related to memory loss and cognitive decline without significant side effects commonly associated with non-selective cholinergic agents.
Additionally, ongoing research into Tazomeline may explore its utility in other conditions where cholinergic signaling is disrupted, such as schizophrenia or mood disorders .
Tazomeline (LY-287,041) is a small molecule drug with the chemical formula C₁₄H₂₃N₃S₂ and a molecular weight of 297.48 g/mol. Its systematic IUPAC name is 1-hexyl-4-[1-methyl-1,2,3,6-tetrahydropyridin-4-yl]sulfanyl-1,2,5-thiadiazol-3-amine, though it is commonly referenced as Hexylthio-TZTP in pharmacological literature. The compound's structure features:
Table 1: Structural Characteristics of Tazomeline
Property | Descriptor |
---|---|
Molecular Formula | C₁₄H₂₃N₃S₂ |
CAS Registry Number | 131987-54-7 |
Core Heterocycles | 1,2,5-Thiadiazole + Tetrahydropyridine |
Key Functional Groups | Thioether bridge, tertiary amine |
Solubility Characteristics | Lipophilic (logP ~3.2) |
The molecular configuration enables blood-brain barrier penetration, facilitating central nervous system activity. The hexylthio chain contributes significantly to receptor binding affinity, while the tetrahydropyridine nitrogen mimics the quaternary ammonium group of acetylcholine, facilitating interaction with the orthosteric binding site of muscarinic receptors [3] [4].
Tazomeline functions as a selective agonist for muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M₁ receptor subtype. mAChRs constitute a family of five G protein-coupled receptors (M₁-M₅) that mediate acetylcholine signaling in the central and peripheral nervous systems:
Table 2: Functional Selectivity of Tazomeline at mAChR Subtypes
Receptor Subtype | Primary Signaling | Tazomeline Affinity | Physiological Role |
---|---|---|---|
M₁ | Gq/11 → ↑PLC activity | High (IC₅₀ = 0.001 nM) | Cognition, memory, neuronal excitability |
M₂ | Gi/o → ↓cAMP | >100-fold lower | Cardiac inhibition, presynaptic autoreceptor |
M₃ | Gq/11 → ↑PLC activity | >100-fold lower | Smooth muscle contraction, gland secretion |
M₄ | Gi/o → ↓cAMP | >100-fold lower | Striatal motor control, dopamine modulation |
M₅ | Gq/11 → ↑PLC activity | >100-fold lower | Cerebral vasculature, substantia nigra |
This subtype selectivity emerged from rational drug design efforts to overcome challenges posed by the high conservation (>80%) of the orthosteric binding site across mAChR subtypes. Tazomeline achieves functional selectivity through stereoelectronic complementarity with non-conserved regions near the M₁ binding pocket [4] [6].
Tazomeline emerged during a pivotal era of muscarinic pharmacology research in the late 1980s-1990s:
Tazomeline's development coincided with other mAChR-targeted agents:
Though not clinically advanced, Tazomeline established key structure-activity principles for M₁-selective agonism, particularly demonstrating that optimal chain length (C6) at the thiadiazole nitrogen maximizes receptor subtype discrimination. Its chemical scaffold informed subsequent generations of functionally selective mAChR modulators, including positive allosteric modulators (PAMs) that circumvent orthosteric site limitations [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3